Chemical structure and properties of Ethyl 1,4-benzodioxin-2-carboxylate
Chemical structure and properties of Ethyl 1,4-benzodioxin-2-carboxylate
Topic: Chemical Structure, Synthesis, and Properties of Ethyl 1,4-benzodioxin-2-carboxylate (and its 2,3-dihydro analog) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Nomenclature Clarification
In medicinal chemistry, the term "Ethyl 1,4-benzodioxin-2-carboxylate" is frequently used to refer to two distinct chemical entities depending on the degree of saturation in the heterocyclic ring. For the purpose of this technical guide, we distinguish between them to ensure experimental precision:
-
Ethyl 1,4-benzodioxan-2-carboxylate (CAS: 4739-94-0): The saturated (2,3-dihydro) derivative. This is the commercially dominant intermediate used in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin).
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Ethyl 1,4-benzodioxin-2-carboxylate (CAS: 63881-51-6): The unsaturated derivative containing a C2=C3 double bond. This is a downstream oxidation product used for specific rigidified pharmacophores.
Scope: This guide primarily details the synthesis and properties of the ubiquitous saturated scaffold (benzodioxan), followed by the oxidative protocol to access the unsaturated (benzodioxin) system.
Physicochemical Profile
The benzodioxan core acts as a lipophilic spacer and a hydrogen-bond acceptor, often serving as a bioisostere for the indole or naphthalene ring systems in drug design.
Comparative Properties Table
| Property | Ethyl 1,4-benzodioxan-2-carboxylate (Saturated) | Ethyl 1,4-benzodioxin-2-carboxylate (Unsaturated) |
| CAS Number | 4739-94-0 | 63881-51-6 |
| Structure | Benzene fused to 1,4-dioxane | Benzene fused to 1,4-dioxin (C2=C3 bond) |
| Molecular Weight | 208.21 g/mol | 206.19 g/mol |
| Appearance | Colorless to pale yellow oil | Crystalline solid or oil (less stable) |
| Boiling Point | 88–95 °C (at 0.3 mmHg) | N/A (often isolated as solid/intermediate) |
| Density | 1.208 g/mL | ~1.25 g/mL (predicted) |
| Key NMR Feature | 1H: 4.75 (dd, 1H), 4.40 (dd, 1H), 4.30 (dd, 1H) | 1H: ~7.09 (s, 1H, olefinic proton at C3) |
| Stability | High (Stable ester) | Moderate (Susceptible to addition) |
Synthetic Pathways & Mechanisms
Primary Synthesis: The Saturated Scaffold
The industry-standard route involves a double nucleophilic substitution (Williamson ether synthesis type) between catechol and an
Mechanism:
-
Deprotonation: Base (
) deprotonates one phenolic hydroxyl. -
S_N2 Attack (C3): The phenoxide attacks the
-carbon of ethyl 2,3-dibromopropionate (less hindered). -
Intramolecular Cyclization: The second phenolic hydroxyl is deprotonated and attacks the
-carbon, closing the ring.
Figure 1: Synthetic workflow from Catechol to Benzodioxan and Benzodioxin scaffolds.
Advanced Functionalization: Accessing the Unsaturated System
To obtain the unsaturated 1,4-benzodioxin-2-carboxylate, the saturated ester must undergo bromination-elimination. Direct synthesis from catechol is not feasible due to the instability of the requisite alkynyl ester precursors under basic conditions.
Protocol Logic:
-
Bromination: Radical bromination using NBS targets the benzylic positions.
-
Elimination: Treatment with NaI in acetone facilitates E2 elimination to form the double bond.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate (Saturated)
Standard Operating Procedure for 0.1 mol Scale
Reagents:
-
Catechol (11.0 g, 0.1 mol)
-
Ethyl 2,3-dibromopropionate (26.0 g, 0.1 mol)
-
Potassium Carbonate (anhydrous, 41.4 g, 0.3 mol)
-
Acetone (dry, 200 mL)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.
-
Mixing: Charge the flask with Catechol and Acetone. Add Potassium Carbonate in portions (exothermic). Finally, add Ethyl 2,3-dibromopropionate.[1][2]
-
Reflux: Heat the mixture to reflux (bath temp ~60°C) for 18 hours . Critical Check: The reaction is complete when TLC (Hexane/EtOAc 8:2) shows consumption of catechol.
-
Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. Distill the residue under vacuum (bp 88-95 °C / 0.3 mmHg) to obtain the product.-
Yield: Expect 70–75% (approx. 15 g).
-
Protocol B: Oxidation to Ethyl 1,4-benzodioxin-2-carboxylate (Unsaturated)
Advanced Functionalization
Reagents:
-
Ethyl 1,4-benzodioxan-2-carboxylate (from Protocol A)[3][4][5][6][7]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
AIBN (catalytic amount)
- or Benzotrifluoride (solvent)
Procedure:
-
Reflux the saturated ester with NBS and AIBN in
for 3 hours to generate the 2-bromo or 3-bromo intermediate. -
Cool and filter succinimide.
-
Treat the filtrate (or isolated bromide) with NaI in acetone at room temperature for 6 hours to effect elimination.
-
Result: The product will show a distinct singlet at ~7.09 ppm in
NMR, corresponding to the C3 olefinic proton.
Medicinal Chemistry Applications
The 1,4-benzodioxan moiety is a "privileged structure" in drug discovery, particularly for adrenergic receptors.
Key Pharmacological Targets
-
-Adrenoreceptor Antagonists: The benzodioxan ring mimics the catecholamine core of epinephrine but blocks the receptor.
-
Example:Doxazosin and Piperoxan .
-
-
PPAR Agonists: The carboxylic acid derivatives (after hydrolysis of the ethyl ester) serve as acidic head groups for PPAR
/ binding. -
Stereochemistry: The (S)-enantiomer of the benzodioxan-2-carboxylate is often the eutomer (active form). Kinetic resolution using Arthrobacter sp. lipase is the standard method for obtaining enantiopure intermediates [1].
Figure 2: Downstream medicinal chemistry applications of the scaffold.
References
-
Kasture, S. M., et al. (2005). "Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid." Biochemical Engineering Journal, 27(1), 66-71.
- Gu, X., et al. (2011). "Synthesis and biological evaluation of 1,4-benzodioxan derivatives." European Journal of Medicinal Chemistry, 46(9).
-
ChemicalBook. (n.d.). "Ethyl 1,4-Benzodioxan-2-carboxylate Properties and Synthesis." Retrieved from ChemicalBook.
-
Bolchi, C., et al. (2020).[8] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry."[8] European Journal of Medicinal Chemistry, 200, 112419.
-
Vasquez, Y., et al. (2024). "3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid."[8] Molbank, 2024(3), M1873.
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